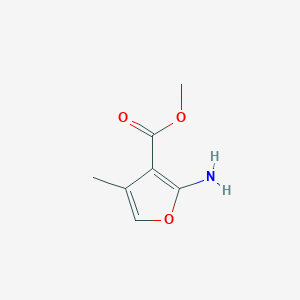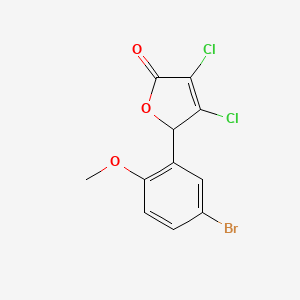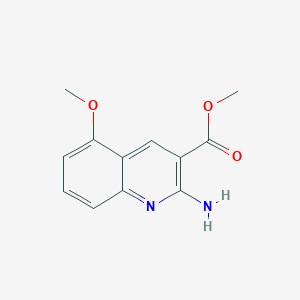
Methyl 2-amino-5-methoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-5-methoxyquinoline-3-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H12N2O3. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal chemistry and synthetic organic chemistry. The compound features a quinoline core with an amino group at the 2-position, a methoxy group at the 5-position, and a carboxylate ester at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-methoxyquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gould–Jacob, Friedländer, and Conrad-Limpach reactions are classical methods used for the construction of the quinoline scaffold . These reactions typically involve the condensation of aniline derivatives with β-ketoesters or β-diketones in the presence of acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The use of transition metal catalysts, ionic liquids, and green chemistry protocols has been explored to enhance the efficiency and sustainability of the synthesis . Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Methyl 2-amino-5-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Methyl 2-amino-5-methoxyquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals.
作用机制
The mechanism of action of Methyl 2-amino-5-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
5-Methoxyquinoline: A derivative with a methoxy group at the 5-position.
Quinolinyl-pyrazoles: Compounds with a pyrazole ring fused to the quinoline core.
Uniqueness
Methyl 2-amino-5-methoxyquinoline-3-carboxylate is unique due to the presence of both amino and methoxy groups on the quinoline ring, along with a carboxylate ester. This combination of functional groups enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
属性
分子式 |
C12H12N2O3 |
|---|---|
分子量 |
232.23 g/mol |
IUPAC 名称 |
methyl 2-amino-5-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-5-3-4-9-7(10)6-8(11(13)14-9)12(15)17-2/h3-6H,1-2H3,(H2,13,14) |
InChI 键 |
SYHMRANOSUPXCO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=NC(=C(C=C21)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



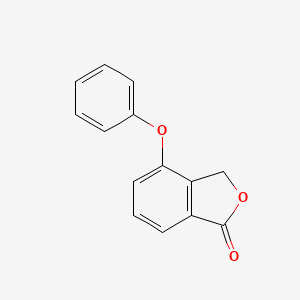
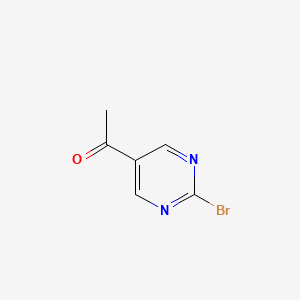
![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13671811.png)
![3-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13671813.png)
![Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13671825.png)

